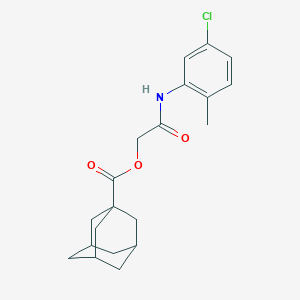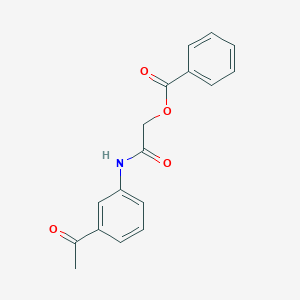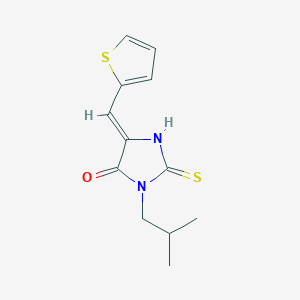![molecular formula C19H19N5O3S B475859 ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 665017-43-6](/img/structure/B475859.png)
ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This class of compounds is known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of a potassium salt with hydrazine hydrate . The compound was then subjected to addition reactions with different aldehydes to synthesize Schiff bases, which were further cyclized by treating with thioglycolic acid .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethyl ester, an acetyl amino group, a sulfanyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-triazole moiety is known for its antimicrobial properties . The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group in chemical compounds is associated with antimicrobial activities. This suggests that our compound could be synthesized and tested for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases.
Anticancer Research
Compounds with a 1,2,4-triazole structure have been reported to exhibit anticancer activities . The compound could be explored as a chemotherapeutic agent, with studies focusing on its cytotoxic effects on cancer cell lines and its mechanism of action in inhibiting tumor growth.
Antioxidant Properties
The triazole derivatives are also recognized for their antioxidant activity . This compound could be investigated for its ability to scavenge free radicals, which is valuable in the development of treatments for oxidative stress-related conditions.
Anticonvulsant Effects
The 1,2,4-triazole ring system has been associated with anticonvulsant effects . Research could be directed towards the synthesis of derivatives of this compound and evaluating their potential as anticonvulsant medications.
Corrosion Inhibition
The related compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has shown effectiveness as a corrosion inhibitor . The compound could be applied in the field of materials science to protect metals from corrosion, particularly in acidic environments.
Antiviral Applications
Some 1,2,4-triazole derivatives have demonstrated substantial antiviral activity . This suggests that the compound could be synthesized and tested for its ability to inhibit the replication of viruses, contributing to the development of new antiviral drugs.
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds and a π–π interaction between triazole and phenyl rings .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that the chemical properties of a compound, such as its structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties, can influence its action in different environments .
Direcciones Futuras
Future research could explore the potential of this compound and similar triazole derivatives in various applications. For instance, they could be investigated for their potential as corrosion inhibitors , or their potential in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDISYACXFARBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B475830.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B475854.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B475864.png)
![2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B475894.png)
![2-({5-[(6-Methyl-2-pyridinyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzonitrile](/img/structure/B475906.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B475918.png)
![N-(4-bromo-2-methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B475925.png)

![[(4-Acetylphenyl)carbamoyl]methyl adamantane-1-carboxylate](/img/structure/B475982.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B476049.png)